molecular formula C15H15FO3 B3937928 1-fluoro-2-[2-(3-methoxyphenoxy)ethoxy]benzene

1-fluoro-2-[2-(3-methoxyphenoxy)ethoxy]benzene

Cat. No. B3937928
M. Wt: 262.28 g/mol
InChI Key: FTTRSMQOSHXTDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-fluoro-2-[2-(3-methoxyphenoxy)ethoxy]benzene is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound is also known as FMeOPEB and is a member of the phenylethanolamine family. FMeOPEB is a selective agonist of the β2-adrenergic receptor, which is a G protein-coupled receptor that plays a crucial role in various physiological processes.

Mechanism of Action

FMeOPEB acts as a selective agonist of the β2-adrenergic receptor, which is a G protein-coupled receptor. Binding of FMeOPEB to the receptor leads to the activation of adenylate cyclase, which in turn leads to the production of cyclic AMP (cAMP). Increased levels of cAMP then activate protein kinase A (PKA), which can phosphorylate various downstream targets and initiate various cellular responses.
Biochemical and physiological effects:
FMeOPEB has been shown to have various biochemical and physiological effects, including the relaxation of smooth muscle, the stimulation of lipolysis, and the modulation of immune function. These effects are mediated by the activation of the β2-adrenergic receptor and the subsequent increase in cAMP levels.

Advantages and Limitations for Lab Experiments

One of the main advantages of using FMeOPEB in lab experiments is its selectivity for the β2-adrenergic receptor. This allows for more precise investigation of the role of this receptor in various physiological processes. However, one limitation of using FMeOPEB is its potential for off-target effects, which can complicate the interpretation of experimental results.

Future Directions

There are several potential future directions for research involving FMeOPEB. One area of interest is the role of the β2-adrenergic receptor in cancer progression and metastasis. FMeOPEB has been shown to inhibit the migration and invasion of cancer cells, suggesting that targeting the β2-adrenergic receptor may be a promising therapeutic strategy for cancer treatment. Another potential future direction is the development of more selective and potent agonists of the β2-adrenergic receptor, which could lead to the development of more effective treatments for various diseases.

Scientific Research Applications

FMeOPEB has been used extensively in scientific research as a tool to study the β2-adrenergic receptor. This receptor is involved in the regulation of various physiological processes, including cardiovascular function, metabolism, and immune response. FMeOPEB has been used to investigate the role of the β2-adrenergic receptor in these processes and to identify potential therapeutic targets.

properties

IUPAC Name

1-fluoro-2-[2-(3-methoxyphenoxy)ethoxy]benzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15FO3/c1-17-12-5-4-6-13(11-12)18-9-10-19-15-8-3-2-7-14(15)16/h2-8,11H,9-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTTRSMQOSHXTDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCOC2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Fluoro-2-[2-(3-methoxyphenoxy)ethoxy]benzene

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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